N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid
Overview
Description
PF-03654746 Tosylate is a potent and selective histamine H3 receptor antagonist with high brain penetration. It has been developed by Pfizer and is currently undergoing clinical trials for the treatment of various conditions, including Attention Deficit Hyperactivity Disorder, Tourette syndrome, and potential anti-allergy applications .
Preparation Methods
The synthesis of PF-03654746 Tosylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications and tosylation. The synthetic route typically includes:
Core Structure Formation: The initial step involves the formation of the cyclobutanecarboxamide core structure.
Functional Group Modifications:
Tosylation: The final step involves the tosylation of the compound to form PF-03654746 Tosylate
Industrial production methods for PF-03654746 Tosylate are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
PF-03654746 Tosylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PF-03654746 Tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of histamine H3 receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related biological pathways.
Medicine: Explored for its potential therapeutic effects in treating cognitive disorders, Alzheimer’s disease, Attention Deficit Hyperactivity Disorder, and Tourette syndrome
Mechanism of Action
PF-03654746 Tosylate exerts its effects by selectively antagonizing histamine H3 receptors. This antagonism leads to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine in the brain. The molecular targets and pathways involved include:
Histamine H3 Receptors: Blocking these receptors enhances neurotransmitter release.
Neurotransmitter Pathways: Modulation of neurotransmitter levels affects various cognitive and behavioral functions.
Comparison with Similar Compounds
PF-03654746 Tosylate is unique in its high selectivity and brain penetration as a histamine H3 receptor antagonist. Similar compounds include:
Thioperamide: Another histamine H3 receptor antagonist with different pharmacokinetic properties.
Clobenpropit: A histamine H3 receptor antagonist with additional agonistic effects on histamine H4 receptors.
A-331440: A selective histamine H3 receptor antagonist with different chemical structure and pharmacological profile
PF-03654746 Tosylate stands out due to its high brain penetration and potential therapeutic applications in cognitive disorders and neurodegenerative diseases.
Properties
IUPAC Name |
N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O.C7H8O3S/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAYTZLLIWAEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039399-17-1 | |
Record name | PF-03654746 tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039399171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03654746 TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V600I6H7T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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